molecular formula C11H12BrNO B8733480 3-bromo-N-cyclopropyl-4-methylbenzamide

3-bromo-N-cyclopropyl-4-methylbenzamide

Cat. No.: B8733480
M. Wt: 254.12 g/mol
InChI Key: XTJZFWFPGYJWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-cyclopropyl-4-methylbenzamide is a benzamide derivative featuring a bromine atom at the 3-position, a methyl group at the 4-position of the aromatic ring, and a cyclopropyl substituent on the amide nitrogen. This compound is likely explored in pharmaceutical or agrochemical research due to the pharmacophoric benzamide scaffold, which is common in enzyme inhibitors or receptor modulators.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

3-bromo-N-cyclopropyl-4-methylbenzamide

InChI

InChI=1S/C11H12BrNO/c1-7-2-3-8(6-10(7)12)11(14)13-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,13,14)

InChI Key

XTJZFWFPGYJWAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Compounds for Comparison

The following structurally related benzamide derivatives are analyzed (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents (Aromatic Ring) N-Substituent
3-Bromo-N-cyclopropyl-4-methylbenzamide* C₁₁H₁₂BrNO (est.) ~255 (est.) 3-Br, 4-CH₃ Cyclopropyl
3-Bromo-4-methylbenzamide C₈H₈BrNO 214.06 183723-09-3 3-Br, 4-CH₃ NH₂
4-Bromo-N-isopropyl-3-methoxybenzamide C₁₁H₁₃BrNO₂ (est.) ~272 (est.) 1072944-42-3 4-Br, 3-OCH₃ Isopropyl

*Note: Data for this compound are inferred due to lack of direct evidence.

Substituent Effects and Functional Differences

Aromatic Ring Substituents
  • 3-Bromo-4-methyl vs. 4-Bromo-3-methoxy: The 3-bromo-4-methyl configuration (shared by the target compound and 3-bromo-4-methylbenzamide ) creates an electron-withdrawing (Br) and weakly electron-donating (CH₃) environment. This asymmetry may enhance dipole moments and influence binding to hydrophobic pockets in proteins.
N-Substituent Variations
  • Cyclopropyl vs. Isopropyl vs. NH₂: Cyclopropyl: Introduces angular strain and rigidity, which may enhance metabolic stability by resisting oxidative degradation compared to linear alkyl groups . NH₂: The unsubstituted amide in 3-bromo-4-methylbenzamide offers higher polarity, favoring aqueous solubility but reducing membrane permeability.

Physicochemical and Functional Implications

  • Synthetic Accessibility :
    • The NH₂ group in 3-bromo-4-methylbenzamide simplifies synthesis but limits diversification, while cyclopropyl and isopropyl groups require specialized reagents (e.g., cyclopropanation agents).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.